![molecular formula C25H20N2O3 B2742613 3-苄基-1-(4-甲基苯甲基)苯并呋喃[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 892420-27-8](/img/no-structure.png)

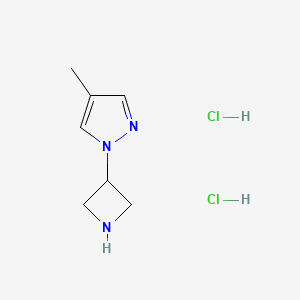

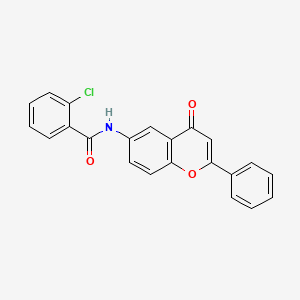

3-苄基-1-(4-甲基苯甲基)苯并呋喃[3,2-d]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidin-4-one derivatives . These compounds are known for their diverse biological activities and are often used in the development of new drugs .

Synthesis Analysis

The synthesis of benzofuro[3,2-d]pyrimidin-4-one derivatives often involves an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .Chemical Reactions Analysis

The chemical reactions involving benzofuro[3,2-d]pyrimidin-4-one derivatives are diverse. One common reaction is the annulation reaction mentioned above . Other reactions may depend on the specific substituents present in the molecule.科学研究应用

合成技术

苯并呋并[3,2-d]嘧啶衍生物的合成涉及各种创新技术,包括电有机合成和三组分、一锅法工艺。值得注意的是,电化学氧化已被用于将 3,4-二羟基苯甲酸和巴比妥酸衍生物转化为良产率和纯度的苯并呋并[3,2-d]嘧啶衍生物 (Nematollahi & Goodarzi, 2002)。另一种有效的方法涉及无溶剂、一锅合成新的嘧啶并[4,5-d]嘧啶-2,4-二酮,展示了这些化合物的化学多功能性和药物开发潜力 (Bazgir et al., 2008)。

生物活性

苯并呋并[3,2-d]嘧啶衍生物表现出一系列生物活性,使其成为药物开发的有希望的候选者。它们已被发现具有抗艾滋病毒、抗菌和杀真菌活性。这些化合物已显示出作为神经肽 S 受体拮抗剂的潜力,这可能对过敏和各种神经系统疾病的治疗具有重要意义。它们的抗菌和抗真菌特性进一步突出了这些化合物的治疗潜力 (Xu Wei-ming, 2010; Vidule, 2011)。

荧光特性

在苯并呋并[3,2-d]嘧啶衍生物中,某些化合物已被合成并分析其固态荧光特性。这一方面与生物研究中新型荧光标记和探针的开发特别相关。一项研究强调,嘧啶环上的特定取代,例如氨基和苄氨基,可以显着增强荧光强度,为科学研究提供新的工具 (Yokota et al., 2012)。

作用机制

Benzofuro[3,2-d]pyrimidin-4-one derivatives have been studied for their biological activities. For instance, some derivatives have been found to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), a protein involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . This makes them potential candidates for the development of anticancer drugs .

未来方向

The future directions for research on “3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds are likely to involve further exploration of their biological activities and potential applications in drug development . This could include more detailed studies on their mechanisms of action, as well as the development of more efficient synthesis methods .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methylbenzaldehyde with 3-benzyl-2-hydroxybenzofuran-5-carboxylic acid, followed by cyclization with urea and acetic anhydride.", "Starting Materials": [ "3-benzyl-2-hydroxybenzofuran-5-carboxylic acid", "4-methylbenzaldehyde", "urea", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with 3-benzyl-2-hydroxybenzofuran-5-carboxylic acid in the presence of sulfuric acid and ethanol to form 3-benzyl-2-(4-methylbenzylidene)benzofuran-5-carboxylic acid.", "Step 2: Cyclization of 3-benzyl-2-(4-methylbenzylidene)benzofuran-5-carboxylic acid with urea in the presence of sodium acetate and ethanol to form 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Acetylation of 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with acetic anhydride in the presence of sulfuric acid and water to form the final product." ] } | |

CAS 编号 |

892420-27-8 |

分子式 |

C25H20N2O3 |

分子量 |

396.446 |

IUPAC 名称 |

3-benzyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H20N2O3/c1-17-11-13-19(14-12-17)15-26-22-20-9-5-6-10-21(20)30-23(22)24(28)27(25(26)29)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |

InChI 键 |

PNKBWSYYPHGIEU-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)

![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)

![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)

![3-Bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B2742547.png)